Allyltriethoxysilane
Overview
Description
Allyltriethoxysilane (ATES) is an organosilane compound that has been widely studied for its unique physical and chemical properties. It is mainly used as an organo-metallic reagent . It is a low toxic reagent that can be used to modify the surface of nanoparticles for a variety of applications which include dental composites .
Synthesis Analysis
FeCl3 was found to be an active catalyst for the one-pot allylation reaction of aromatic aldehydes with allyltriethoxysilane under mild and simple conditions . This resulted in the direct synthesis of homoallyl ethers with very high chemoselectivity and yields .
Molecular Structure Analysis
The molecular formula of Allyltriethoxysilane is C9H20O3Si . The molecular weight is 204.34 g/mol . The IUPAC name is triethoxy (prop-2-enyl)silane .
Chemical Reactions Analysis
Allyltriethoxysilane is used in the allylation of carbonyl compounds such as aldehydes, ketones, and imines . The reaction proceeds smoothly with 1−10 mol % of CuCl and TBAT in THF at ambient temperature .
Physical And Chemical Properties Analysis
Allyltriethoxysilane has a density of 0.9±0.1 g/cm3 . Its boiling point is 181.5±9.0 °C at 760 mmHg . The vapour pressure is 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.1±3.0 kJ/mol . The flash point is 21.1±0.0 °C . The index of refraction is 1.420 . The molar refractivity is 57.4±0.3 cm3 .
Scientific Research Applications
C9H20O3Si C_9H_{20}O_3Si C9H20O3Si
and is known for its applications in various scientific research fields. Below is a comprehensive analysis of six unique applications of ATES, each detailed in its own section.Surface Modification of Nanoparticles
ATES is used to modify the surface properties of nanoparticles. This modification enhances the dispersion of nanoparticles in various matrices, which is crucial for the production of dental composites and other polymer-based materials. The surface treatment with ATES can improve the mechanical properties and durability of the composites .
Synthesis of Homoallylic Alcohols
In organic synthesis, ATES serves as an allylating agent to produce homoallylic alcohols. These compounds are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The reaction typically involves the allylation of carbonyl compounds such as aldehydes and ketones .
Preparation of Homoallylic Amines
ATES is instrumental in the synthesis of homoallylic amines from aldehyde and ketone hydrazones. These amines are significant in the development of new medicinal compounds and have applications in the synthesis of natural products and active pharmaceutical ingredients .
Organometallic Reagent in Catalysis
As an organometallic reagent, ATES is used in catalytic processes to facilitate various chemical reactions. Its role as a general catalyst helps in the development of new synthetic methodologies, which are applied in the production of complex organic molecules .
Chemical Additives and Intermediates
ATES functions as a chemical additive and intermediate in the manufacturing of various industrial products. It is involved in the production of coatings, adhesives, and sealants, where it enhances the adhesion properties and stability of these materials .
Hydrophobic Coating Agent
Due to its ability to hydrolyze in water, ATES is used to create hydrophobic coatings on surfaces. These coatings are particularly useful in creating water-repellent surfaces on glass, ceramics, and metals, which find applications in automotive and construction industries .
Safety and Hazards
Mechanism of Action
Target of Action
Allyltriethoxysilane is primarily used as an organo-metallic reagent . Its primary targets are the surfaces of nanoparticles, which it modifies for a variety of applications .
Mode of Action
As an organo-metallic reagent, Allyltriethoxysilane interacts with its targets (nanoparticles) by modifying their surfaces . This interaction results in changes to the physical and chemical properties of the nanoparticles, enhancing their suitability for various applications.
Result of Action
The primary result of Allyltriethoxysilane’s action is the modification of nanoparticle surfaces . This can enhance the nanoparticles’ performance in various applications, such as in dental composites .
Action Environment
The efficacy and stability of Allyltriethoxysilane can be influenced by environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in an inert atmosphere to maintain its reactivity and effectiveness .
properties
IUPAC Name |
triethoxy(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJXASDGBJDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26352-15-8 | |
Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062513 | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriethoxysilane | |
CAS RN |
2550-04-1 | |
Record name | Allyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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